Product packaging for 3-Hydroxypyruvic Acid Lithium Salt(Cat. No.:CAS No. 3369-79-7)

3-Hydroxypyruvic Acid Lithium Salt

Cat. No.: B1142049
CAS No.: 3369-79-7
M. Wt: 129.0 g/mol
InChI Key: CFPDNFBANPKYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxypyruvic Acid Lithium Salt is a biochemical reagent intended solely for research purposes. As a lithium salt of a key metabolic intermediate, it offers researchers a unique tool for probing cellular energy pathways and stress response mechanisms. While direct studies on this compound are limited, research on the closely related compound lithium pyruvate provides strong scientific context for its potential research value. Lithium pyruvate has demonstrated excellent cytoprotective properties in human cell studies, significantly improving cell viability and reducing apoptosis under conditions of induced oxidative stress . This protective effect was observed in cells from both healthy donors and those with conditions associated with compromised cellular defense, suggesting a fundamental role in supporting cell health . The research value of lithium salts in this context is twofold: the pyruvate moiety acts as a key energy substrate and intracellular antioxidant, while lithium ions are known to exert neuroprotective effects and influence cell survival pathways . This combination makes compounds like lithium pyruvate promising candidates for investigating novel approaches to manage oxidative stress, a common pathway in various pathological states . Consequently, this compound serves as a critical compound for further exploring the intersection of metabolic intervention and cytoprotection in sophisticated research models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6LiO5 B1142049 3-Hydroxypyruvic Acid Lithium Salt CAS No. 3369-79-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3369-79-7

Molecular Formula

C3H6LiO5

Molecular Weight

129.0 g/mol

IUPAC Name

lithium;3-hydroxy-2-oxopropanoate;hydrate

InChI

InChI=1S/C3H4O4.Li.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2

InChI Key

CFPDNFBANPKYPE-UHFFFAOYSA-N

SMILES

[Li+].C(C(=O)C(=O)[O-])O.O

Canonical SMILES

[Li].C(C(=O)C(=O)O)O.O

Synonyms

3-Hydroxy-2-oxopropanoic Acid Lithium Salt (1:1);  Lithium 3-Hydroxypyruvate; 

Origin of Product

United States

Chemical Synthesis and Derivatization for Research Applications

Hydroxypyruvate Reductases (HPR): Enzyme Mechanism, Substrate Specificity, and Cofactor Requirements

Hydroxypyruvate reductases (HPRs) are oxidoreductases that catalyze the reduction of hydroxypyruvate to D-glycerate, typically using NAD(P)H as a cofactor. wikipedia.org The systematic name for this enzyme class is D-glycerate:NADP+ 2-oxidoreductase. wikipedia.org

Human glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR) is a D-2-hydroxy-acid dehydrogenase that demonstrates the intricate relationship between substrate and catalytic residues within the active site. nih.gov The enzyme has a notable substrate specificity, favoring glyoxylate and hydroxypyruvate over pyruvate (B1213749). nih.govuniprot.org This selectivity is partly attributed to a tryptophan residue (Trp141) from the adjacent subunit of the enzyme dimer, which projects into the active site. nih.gov The catalytic efficiency of some HPRs is better for glyoxylate than for hydroxypyruvate with NADPH as the electron donor. uniprot.org

EnzymeSubstratesProductsCofactor
Hydroxypyruvate ReductaseD-glycerate, NAD+, NADP+hydroxypyruvate, NADH, NADPH, H+NAD(P)+/NAD(P)H
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)Glyoxylate, HydroxypyruvateGlycolate (B3277807), D-glycerateNADPH/NADH

NADH-Dependent HPR Isoforms and their Biological Roles

NADH-dependent HPR isoforms play crucial roles in metabolism. In plants, the peroxisomal NADH-dependent HPR1 is a key enzyme in the photorespiratory cycle, responsible for reducing the bulk of hydroxypyruvate to glycerate. nih.gov This reaction is essential for the high-throughput nature of photorespiration. nih.gov The presence of both NADH- and NADPH-dependent HPR isoforms in different cellular compartments (peroxisome and cytosol) highlights the metabolic flexibility and robustness of the photorespiratory pathway. nih.gov

Enzymology and Biochemical Pathways Involving 3 Hydroxypyruvic Acid

Enzymatic Transformations of 3-Hydroxypyruvic Acid

Hydroxypyruvate Reductases (HPR): Enzyme Mechanism, Substrate Specificity, and Cofactor Requirements

NADPH-Dependent HPR Isoforms and their Compensatory Functions

In addition to the primary NADH-dependent hydroxypyruvate reductase (HPR1) found in peroxisomes, plants possess NADPH-dependent HPR isoforms that play significant compensatory roles. nih.gov In Arabidopsis thaliana, two such isoforms, HPR2 and HPR3, have been identified. nih.gov HPR2 is located in the cytosol, providing an extra-peroxisomal route for the reduction of hydroxypyruvate that may have been exported from the peroxisomes. nih.govnih.gov HPR3 is suggested to be targeted to the chloroplast, offering a bypass for hydroxypyruvate and glyoxylate (B1226380) reduction within this organelle. nih.gov

The presence of these multiple HPR isoforms suggests a robust system for metabolizing hydroxypyruvate. While the deletion of HPR1 alone can lead to growth defects, the combined knockout of HPR1, HPR2, and HPR3 results in more severe phenotypes, including increased growth retardation and reduced photosynthetic efficiency. nih.gov This indicates that the NADPH-dependent isoforms can partially compensate for the loss of the primary HPR1 enzyme, highlighting their importance in maintaining the flow of the photorespiratory pathway, especially under conditions where NADH might be limiting. nih.govnih.gov The subcellular localization of these isoforms is critical to their function, allowing for the processing of hydroxypyruvate that may "leak" from the peroxisomes. nih.gov

A novel NADPH(NADH)-dependent hydroxypyruvate reductase has also been purified from spinach leaves, which shows a preference for NADPH as a cofactor. nih.gov This enzyme can also utilize glyoxylate as a substrate. nih.gov The existence of distinct HPRs with different cofactor specificities and subcellular locations underscores the metabolic flexibility plants have to manage photorespiratory intermediates. nih.govnih.gov

Structural Basis of HPR Catalysis and Substrate Binding

The catalytic mechanism and substrate specificity of hydroxypyruvate reductase (HPR) have been elucidated through structural studies. Human glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is a D-2-hydroxy-acid dehydrogenase that exists as a homodimer. nih.govresearchgate.net The crystal structure of human GRHPR in a ternary complex with NADPH and a reduced substrate confirms the spatial arrangement of the two domains and the positioning of substrate and catalytic residues within the active site. nih.gov

A key feature contributing to substrate selectivity is a tryptophan residue (Trp141 in human GRHPR) from the adjacent subunit of the dimer, which projects into the active site. nih.gov This residue appears to be crucial for the enzyme's preference for hydroxypyruvate and glyoxylate over other substrates like pyruvate (B1213749). nih.gov Further structural studies on a thermostable GRHPR from Archaea have revealed the roles of other residues, such as Leu53 and Trp138, which act as "gatekeepers" at the entrance of a tunnel that connects the active site to the protein surface, controlling substrate trafficking. nih.govresearchgate.net

The binding of the cofactor, NADPH or NADH, induces a conformational change that facilitates substrate binding. researchgate.net The enzyme demonstrates a dual activity, reducing glyoxylate to glycolate (B3277807) and converting hydroxypyruvate to D-glycerate. nih.govresearchgate.net

Serine-Pyruvate Aminotransferase (SPAT) and Serine-Glyoxylate Aminotransferase (SGAT): Catalytic Mechanisms and Biological Context

Serine-pyruvate aminotransferase (SPAT) and serine-glyoxylate aminotransferase (SGAT) are crucial enzymes that catalyze the transamination reactions involving serine and 3-hydroxypyruvate (B1227823). Both enzymes belong to the family of transferases, specifically transaminases, and utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.orgwikipedia.org

Serine-Pyruvate Aminotransferase (SPAT) , also known as L-serine:pyruvate aminotransferase, catalyzes the reversible reaction between L-serine and pyruvate to produce 3-hydroxypyruvate and L-alanine. wikipedia.org This enzyme is involved in the metabolism of glycine (B1666218), serine, and threonine. wikipedia.org Studies on SPAT from various mammalian livers have shown differences in substrate specificity. For instance, mouse and rat liver SPAT can utilize several L-amino acids as amino donors and pyruvate, phenylpyruvate, and glyoxylate as amino acceptors. nih.gov In contrast, dog and cat liver SPAT are highly specific for serine as the amino donor. nih.gov

Serine-Glyoxylate Aminotransferase (SGAT) , or L-serine:glyoxylate aminotransferase, catalyzes the reversible reaction between L-serine and glyoxylate to form 3-hydroxypyruvate and glycine. wikipedia.org This reaction is a key step in the photorespiratory pathway in plants, where it returns the amino group from serine back to glyoxylate to generate a new glycine molecule. nih.gov Elevated SGAT activity in Arabidopsis has been shown to alter metabolism, impacting photosynthetic CO2 uptake and biomass accumulation. nih.gov The oligomeric structure of plant SGAT has been a subject of investigation, with evidence suggesting that it can exist as both a dimer and a monomer, with the dissociation being influenced by pH and ionic strength. psu.edu

Transketolase-Catalyzed Reactions Involving 3-Hydroxypyruvic Acid as a Ketol Donor

Transketolase (TK) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that plays a central role in the pentose (B10789219) phosphate pathway and the Calvin cycle by catalyzing the reversible transfer of a two-carbon ketol unit. nih.govwikipedia.org While its typical substrates are sugar phosphates, transketolase can also utilize 3-hydroxypyruvic acid as a ketol donor. nih.govnih.gov

In the absence of an aldose acceptor substrate, transketolase can catalyze a "one-substrate reaction" with 3-hydroxypyruvic acid. nih.govnih.gov In this reaction, two molecules of 3-hydroxypyruvic acid are decarboxylated, and the resulting two-carbon fragments (active glycolaldehyde) condense to form erythrulose. nih.gov Mass spectrometry studies have revealed that the active glycolaldehyde (B1209225) can bind to both the thiazole (B1198619) ring and the aminopyrimidine ring of the ThDP coenzyme. nih.govnih.gov This dual binding allows for the condensation of the two glycolaldehyde molecules without their release into the medium. nih.govnih.gov

The ability of transketolase to use 3-hydroxypyruvic acid as a substrate provides a potential link between the photorespiratory pathway and the pentose phosphate pathway.

Decarboxylation Pathways Involving 3-Hydroxypyruvic Acid

3-Hydroxypyruvic acid can undergo decarboxylation through the action of specific enzymes. One such enzyme is hydroxypyruvate decarboxylase , which catalyzes the conversion of hydroxypyruvate to glycolaldehyde and carbon dioxide. wikipedia.org This enzyme belongs to the lyase family and participates in glyoxylate and dicarboxylate metabolism. wikipedia.org

Another enzyme that can act on 3-hydroxypyruvic acid is pyruvate decarboxylase . While pyruvate is its primary substrate, pyruvate decarboxylase from Zymomonas mobilis can also decarboxylate 3-hydroxypyruvate, although it acts as a poor substrate. nih.govnih.gov Interestingly, during the catalysis of 3-hydroxypyruvate decarboxylation, the enzyme undergoes a progressive but partial inactivation. nih.govnih.gov This inactivation is thought to result from the accumulation of enzyme-bound glycolaldehyde. nih.gov

Regulation of 3-Hydroxypyruvic Acid Metabolism in Biological Systems

The metabolism of 3-hydroxypyruvic acid is tightly regulated, particularly within the context of the photorespiratory cycle in plants. This regulation occurs at multiple levels, including enzyme expression, post-translational modifications, and metabolic feedback.

Overexpression or downregulation of genes encoding photorespiratory enzymes, such as SGAT and HPR, can lead to altered levels of key photorespiratory metabolites, including serine, glycine, and glycerate. plantae.orgnih.gov For example, an increase in SGAT activity can lower the daytime levels of serine in leaves. nih.gov Furthermore, certain photorespiratory metabolites can act as signaling molecules to regulate gene expression. Glycine, for instance, has been shown to induce the expression of several photorespiratory genes. nih.gov

Post-translational modifications of enzymes also play a crucial role. For example, the phosphorylation of HPR1 in Arabidopsis thaliana can alter its cofactor specificity from NADH towards NADPH. plantae.org This switch allows for the adaptation of photorespiratory flux in response to changing environmental conditions that affect the cellular NADH/NADPH ratios. plantae.org Constitutive phosphorylation of HPR1, however, can be detrimental under optimal growth conditions, indicating the importance of dynamic regulation. plantae.org

In the context of stress responses, photorespiration is considered an important protective mechanism. usp.br It can act as a sink for excess reducing equivalents and ATP, thus mitigating oxidative stress. nih.govusp.br The regulation of 3-hydroxypyruvic acid metabolism is therefore integral to the plant's ability to acclimate to various environmental stresses. nih.gov

Analytical Methodologies for 3 Hydroxypyruvic Acid Lithium Salt in Research

Chromatographic Techniques for Separation and Quantification of 3-Hydroxypyruvic Acid and its Derivatives

Chromatography is a cornerstone for the analysis of 3-Hydroxypyruvic acid, enabling its separation from complex mixtures for subsequent quantification. The choice of method depends on the sample matrix, required sensitivity, and the specific research question, such as general metabolite profiling or high-precision quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of 3-Hydroxypyruvic acid in samples like fermentation broths. rsc.org The technique's versatility is enhanced by coupling it with various detectors, such as Refractive Index (RI) and Ultraviolet (UV) detectors.

In one established method, HPLC analysis successfully separates 3-Hydroxypyruvic acid from other organic acids and components. rsc.org Using a citric acid solution as an internal standard, this method demonstrates excellent linearity, with correlation coefficients (R²) greater than 0.999 for both RI and UV detection. rsc.org The precision of the method is high, with intra- and inter-day relative standard deviations below 1.3% and 1.8%, respectively. rsc.org

A key observation is the difference in detection. While the RI detector shows a single, well-defined peak for 3-Hydroxypyruvic acid, the UV detector (at 210 nm) may show multiple peaks, suggesting a dynamic equilibrium between different forms of the compound in solution. rsc.org Despite this, the method remains a simple, safe, and specific alternative to older colorimetric assays. rsc.org

Table 1: Example HPLC Parameters for 3-Hydroxypyruvic Acid Analysis This table is generated based on data from a study on synthetic 3-HPA. rsc.org

Parameter UV Detection RI Detection
Analyte Retention Time 15.03 min 15.07 min
Internal Standard (Citric Acid) Retention Time 8.01 min 8.38 min
Linearity (R²) > 0.999 > 0.999
Intra-day RSD < 1.3% < 1.3%

| Inter-day RSD | < 1.8% | < 1.8% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For non-volatile molecules like 3-Hydroxypyruvic acid, a chemical derivatization step is necessary to increase their volatility. A common approach involves silylation, for example, using N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. massbank.jp

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analytes, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For instance, the analysis of TMS-derivatized 3-Hydroxypyruvic acid on a GC-EI-TOF (Gas Chromatography-Electron Ionization-Time of Flight) instrument provides a distinct mass spectrum and retention time, allowing for its unambiguous identification in complex metabolite profiles. massbank.jp This technique is central to metabolomics for mapping metabolic networks and is suitable for stable isotope tracing studies to follow the metabolic fate of labeled precursors. nih.gov

Table 2: GC-MS Parameters for TMS-Derivatized 3-Hydroxypyruvic Acid This table is generated from data in the MassBank database record MSBNK-Osaka_Univ-OUF00056. massbank.jp

Parameter Value
Instrument Type GC-EI-TOF
Derivatizing Agent N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
GC Column CP-SIL 8 CB LOW BLEED/MS
Oven Temperature Program 80°C (2 min) -> 330°C (at 15°C/min) -> Hold for 6 min
Injection Temperature 230°C
Ion Source Temperature 200°C

| Retention Time | 431.597 sec |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. This makes it an ideal method for quantifying low-abundance metabolites in complex biological samples, such as dried blood spots, plasma, or urine. nih.govnih.govdergipark.org.tr The technique often allows for simple sample preparation without the need for derivatization. nih.gov

In a typical LC-MS/MS workflow, the parent ion corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity. For related hydroxy acids, methods have been developed that achieve very low limits of detection (LOD) and quantification (LLOQ), demonstrating the power of LC-MS/MS for trace analysis. dergipark.org.tr This high sensitivity is critical for newborn screening of metabolic disorders and for biomarker discovery. nih.govnih.gov

Table 3: Example LC-MS/MS Sensitivity for Structurally Similar Hydroxy Acids This table is generated based on data from a study on 3-hydroxybutyric acid and 3-hydroxyisovaleric acid, demonstrating the typical sensitivity of the LC-MS/MS technique. dergipark.org.tr

Analyte MRM Transition (m/z) LOD (µg/mL) LLOQ (µg/mL)
3-hydroxybutyric acid 103.0 → 59.0 0.017 0.045

| 3-hydroxyisovaleric acid | 117.1 → 59.0 | 0.003 | 0.008 |

Spectroscopic and Spectrometric Approaches for Quantitative Analysis and Isotopic Enrichment Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information and are non-destructive, allowing for the analysis of intact samples and the study of metabolic dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for identifying and quantifying metabolites in biological extracts and even in living cells. springernature.commdpi.com ¹H NMR spectra of samples like brain or cell extracts can reveal a comprehensive metabolic profile, identifying numerous compounds simultaneously, including amino acids, organic acids, and choline-containing compounds. nih.gov By comparing the NMR profiles of different samples, researchers can identify metabolic changes associated with various physiological or pathological states. nih.gov While not as sensitive as MS-based methods, NMR provides excellent quantitative accuracy without the need for identical standards for every metabolite and offers invaluable insights into the metabolic state of a system.

For tracing metabolic pathways, ¹³C-NMR is an exceptionally powerful technique. By supplying cells or organisms with a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose), researchers can follow the incorporation of the ¹³C atoms into downstream metabolites like pyruvate (B1213749) and its derivatives. nih.gov The analysis of the resulting ¹³C-NMR spectra of key metabolites allows for the determination of positional isotopomer distribution—that is, which specific carbon atoms within a molecule have become labeled. nih.govresearchgate.net

This isotopomer analysis provides detailed quantitative information about the activity of different metabolic pathways (flux analysis). For example, studies on pyruvate metabolism have used ¹³C-NMR to distinguish between different intracellular pools of pyruvate and to quantify the flux through pathways like the TCA cycle and pyruvate cycling. nih.gov The chemical shifts in a ¹³C-NMR spectrum are highly sensitive to the local chemical environment of each carbon atom. For pyruvic acid, a close structural analog of 3-Hydroxypyruvic acid, distinct signals are observed for the methyl carbon, the keto-carbon, and the carboxyl carbon, allowing for precise tracking of isotopic labels. researchgate.net

Table 4: Representative ¹³C-NMR Chemical Shifts for Pyruvic Acid This table is generated based on data for pyruvic acid, a structurally related alpha-keto acid, to illustrate the data obtained from ¹³C-NMR. Shifts are relative to a standard and can vary slightly with solvent and pH. researchgate.net

Carbon Position (Pyruvic Acid) Form Approximate Chemical Shift (ppm)
C1 (Carboxyl) Oxo ~170
C1 (Carboxyl) Hydrated ~184
C2 (Keto) Oxo ~200
C2 (Keto) Hydrated ~96
C3 (Methyl) Oxo ~29

| C3 (Methyl) | Hydrated | ~28 |


Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling and Isotope Flux Analysis

Hyperpolarized NMR for Real-Time Flux Measurements

Hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy represents a significant advancement in the real-time monitoring of metabolic fluxes in vivo. nih.gov This technique dramatically increases the signal-to-noise ratio of NMR-active isotopes, most notably ¹³C, allowing for the observation of metabolic conversions with high temporal resolution. While direct hyperpolarization of 3-hydroxypyruvic acid is not commonly documented, the principles and applications are well-demonstrated with structurally related metabolites like pyruvate.

In a typical application, a ¹³C-labeled substrate, such as [1-¹³C]pyruvate, is hyperpolarized outside the biological system and then injected. nih.govelsevierpure.com As the hyperpolarized substrate is metabolized, the resulting products also become detectable by ¹³C NMR in real time. This allows researchers to trace the metabolic fate of the compound and measure the rates (fluxes) of specific enzymatic reactions. For instance, the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate, [1-¹³C]alanine, and H¹³CO₃⁻ can be observed in functioning organs like the heart within seconds of injection. nih.govresearchgate.net

This methodology provides the unique ability to measure unidirectional fluxes through individual enzyme-catalyzed steps, which is a significant advantage over conventional methods that measure net flux. nih.gov Studies using hyperpolarized ¹³C-pyruvate MRI have successfully detected real-time glycolytic metabolism in cancer metastases, demonstrating the clinical and research potential of this technique. nih.gov Given that 3-hydroxypyruvic acid is an intermediate in serine metabolism, hyperpolarized NMR could theoretically be used to study the flux through enzymes like hydroxypyruvate reductase by monitoring the conversion of hyperpolarized 3-hydroxypyruvic acid to D-glycerate.

Sample Preparation Strategies for Biological Matrices in Research (e.g., cell lysates, tissue extracts)

Proper sample preparation is a critical step for the accurate analysis of 3-hydroxypyruvic acid from complex biological matrices such as cell lysates or tissue extracts. The primary goals are to efficiently extract the metabolite, remove interfering substances like proteins and lipids, and ensure the stability of the analyte.

A widely used method for the extraction of polar metabolites from biological samples is a biphasic solvent extraction using a methanol (B129727)/chloroform (B151607)/water system. nih.gov This procedure effectively separates the polar metabolites (including 3-hydroxypyruvic acid) into the aqueous phase, while lipids partition into the organic chloroform phase and proteins precipitate.

A typical workflow for sample preparation from tissue includes the following steps:

Homogenization: The tissue sample is rapidly homogenized in a cold solvent, often methanol, to quench enzymatic activity and begin the extraction process.

Extraction: Chloroform and water are added to the homogenate, creating a two-phase system. The mixture is vortexed and then centrifuged.

Phase Separation: Centrifugation separates the mixture into three layers: an upper aqueous/methanol phase containing polar metabolites, a lower chloroform phase with lipids, and a solid pellet of precipitated proteins.

Collection and Drying: The upper aqueous phase containing the 3-hydroxypyruvic acid is carefully collected. The solvent is then typically removed by vacuum centrifugation (speed-vac) to concentrate the metabolites.

Reconstitution: The dried extract is reconstituted in a suitable solvent for the subsequent analytical method, such as an appropriate buffer for enzymatic assays or a mobile phase for chromatography.

For quantitative studies, an internal standard is often added at the beginning of the extraction process. This standard is a molecule with similar chemical properties to the analyte but with a different mass (e.g., a stable isotope-labeled version like ¹³C-labeled 3-hydroxypyruvic acid) to correct for any loss during sample preparation and analysis. nih.gov

Table 3: General Sample Preparation Strategy for Metabolite Extraction from Biological Tissues

Step Purpose Details
1. Quenching & Homogenization Halt metabolic activity and break down tissue structure. Rapid freezing in liquid nitrogen followed by homogenization in cold methanol.
2. Solvent Extraction Separate metabolites based on polarity. Addition of chloroform and water to the methanol homogenate.
3. Centrifugation Separate the phases and precipitate proteins. High-speed centrifugation (e.g., 20,000 x g) at a low temperature (e.g., 4°C). nih.gov
4. Supernatant Collection Isolate the polar metabolite fraction. Careful pipetting of the upper aqueous phase.

Role As a Research Tool and Metabolic Probe

Utilization of 3-Hydroxypyruvic Acid Lithium Salt in in vitro Enzymatic Characterization and Kinetic Studies

This compound is a key substrate for the in vitro characterization and kinetic analysis of several important enzymes. It is a substrate for serine-pyruvate aminotransferase and glyoxylate (B1226380) reductase/hydroxypyruvate reductase. medchemexpress.com The enzymatic reduction of hydroxypyruvic acid to D-glyceric acid has been studied in higher plants, highlighting its role in photorespiration. In peroxisomes, hydroxypyruvate is reduced to glycerate by NADH. glpbio.com The preparation and properties of lithium hydroxypyruvate have been described, facilitating its use in these enzymatic assays. nih.govnih.gov

A study on a thermostable transketolase immobilized on layered double hydroxides in ionic liquids utilized lithium β-hydroxypyruvate to examine its catalytic applications in chiral polyol synthesis. sigmaaldrich.com Furthermore, the determination of hydroxypyruvate is crucial for these studies, and specific methods have been developed for its quantification.

Application in Cell Culture Models for Metabolic Pathway Perturbation and Analysis

While direct studies using this compound for metabolic perturbation in cell culture models are not extensively detailed in the provided results, the broader context of 3-hydroxypropionic acid (3-HP) production in engineered microorganisms provides a strong inferential basis for its application. The microbial synthesis of 3-HP, a significant platform chemical, often involves metabolic pathways where 3-hydroxypyruvic acid could be a direct or indirect intermediate. mdpi.com The challenges in 3-HP biosynthesis from glycerol (B35011), such as the distribution of carbon flux to undesirable pathways, highlight the need for precise metabolic analysis. nih.gov Engineering microorganisms like Pichia pastoris and Aspergillus niger to produce 3-HP involves manipulating metabolic fluxes, including those related to pyruvate (B1213749) and its derivatives. researchgate.netosti.gov Proteomic and metabolomic analyses of these engineered strains help identify genetic targets to improve the metabolic flux towards 3-HP. osti.gov These studies create a context where introducing this compound into cell culture models could serve to probe the efficiency and bottlenecks of engineered pathways.

Isotope Tracing Studies with Labeled 3-Hydroxypyruvic Acid in Unicellular and Multicellular Biological Systems

Isotope tracing is a powerful technique for tracking the metabolic fate of labeled atoms within biochemical reactions, providing insights into substrate utilization and metabolic networks. nih.gov While specific studies using isotopically labeled this compound were not found, the application of ¹³C-metabolic flux analysis in organisms producing 3-hydroxypropionic acid (3-HP) demonstrates the utility of such approaches. For instance, high-throughput ¹³C-metabolic flux analysis has been used to characterize the fluxome of 3-HP-producing Pichia pastoris strains. researchgate.netnih.gov This technique allows for the detailed mapping of carbon flux distributions in the central carbon metabolism, revealing the metabolic consequences of genetic engineering strategies. nih.gov Such studies are crucial for understanding metabolic constraints and guiding further engineering efforts. researchgate.net The principles of isotope tracing are well-established for deciphering metabolic pathways and intercellular metabolic communication, making labeled 3-hydroxypyruvic acid a potentially valuable tool for these investigations. nih.gov

Contribution to Understanding Metabolic Flux and Network Analysis

3-Hydroxypyruvic acid and its derivatives are integral to metabolic flux analysis, a methodology used to quantify the rates of metabolic reactions within a biological system. This approach is instrumental in understanding and optimizing the production of valuable chemicals in microorganisms. For example, metabolic flux analysis has been employed to investigate the conversion of glycerol to 3-hydroxypropionaldehyde (3HPA), 3-hydroxypropionic acid (3HP), and 1,3-propanediol (B51772) (1,3PDO) in Lactobacillus reuteri. nih.gov This analysis helped in identifying conditions for maximizing the conversion of glycerol and highlighted the potential of metabolic engineering to create industrially viable strains. nih.gov

In another instance, ¹³C-metabolic flux analysis of 3-hydroxypropionic acid producing Pichia pastoris revealed limitations in the availability of acetyl-CoA and ATP due to tight control of the glycolytic flux. researchgate.netnih.gov By generating detailed maps of carbon fluxes, researchers can understand the metabolic adaptations resulting from genetic modifications aimed at improving product yield. nih.gov These studies underscore the importance of metabolic flux analysis in identifying bottlenecks and guiding the rational design of microbial cell factories.

Table 1: Examples of Metabolic Flux Analysis Studies Involving 3-Hydroxypropionic Acid Production

OrganismSubstrateProducts of InterestKey Findings
Lactobacillus reuteriGlycerol3-Hydroxypropionaldehyde (3HPA), 3-Hydroxypropionic acid (3HP), 1,3-Propanediol (1,3PDO)Metabolic flux analysis helped determine optimal conditions for product conversion and demonstrated the potential of engineered strains for improved production rates. nih.gov
Pichia pastorisGlycerol3-Hydroxypropionic acid (3HP)¹³C-Metabolic flux analysis identified that tight control of glycolytic flux limits acetyl-CoA and ATP availability, thus hampering cell growth and product yield. researchgate.netnih.gov
Aspergillus nigerCorn-stover hydrolysate3-Hydroxypropionic acid (3HP)Proteomic and metabolomic analysis identified key genetic targets for improving metabolic flux towards 3-HP, leading to increased yield through metabolic engineering. osti.gov

As a Substrate for Biocatalytic Synthesis of Complex Chiral Molecules

The biocatalytic production of single-enantiomer chiral intermediates is of increasing importance in the pharmaceutical industry due to the high chemo-, regio-, and enantioselectivities offered by enzymes. nih.govnih.gov While direct examples of using this compound as a substrate are not prevalent in the search results, the principles of using keto acids for the synthesis of chiral molecules are well-established. For instance, the reduction of various keto esters using microorganisms like Acinetobacter sp. and Nocardia salmonicolor yields chiral hydroxy esters and other complex molecules with high enantiomeric excess. nih.gov

The synthesis of unnatural amino acids, another class of important chiral molecules, can also be achieved through biocatalysis. For example, (S)-6-hydroxynorleucine was synthesized from a keto acid precursor with a high yield and enantiomeric excess using an enzymatic process. nih.gov Given that 3-hydroxypyruvic acid is a keto acid, it represents a potential starting material for the biocatalytic synthesis of various chiral building blocks.

Computational and Theoretical Studies of 3 Hydroxypyruvic Acid

Quantum Chemical Calculations of 3-Hydroxypyruvic Acid Reactivity, Tautomerism, and Conformational Analysis

Quantum chemical calculations are instrumental in exploring the fundamental characteristics of 3-hydroxypyruvic acid, a molecule that exists as an equilibrium between its keto and enol tautomeric forms. While specific, in-depth computational studies on the tautomerism of 3-hydroxypyruvic acid are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on analogous molecules, such as hydroxypyrazoles. These studies often employ methods like Density Functional Theory (DFT) to determine the relative stabilities of different tautomers and the energy barriers for their interconversion. The solvent environment is a critical factor, as it can significantly influence tautomeric equilibrium and reduce the energy barriers for proton transfer.

Conformational analysis, another key aspect of quantum chemical studies, seeks to identify the most stable three-dimensional arrangements of the molecule. For 3-hydroxypyruvic acid, this would involve analyzing the rotation around its single bonds to determine the lowest energy conformers. The relative energies of these conformers are crucial for understanding how the molecule will be recognized by and interact with enzymes.

The reactivity of 3-hydroxypyruvic acid can also be predicted using quantum chemical calculations. By mapping the molecular electrostatic potential, researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are indicative of its reactive sites. This information is vital for understanding its chemical behavior and its role as a substrate in enzymatic reactions.

Table 1: Predicted Physicochemical Properties of 3-Hydroxypyruvic Acid

PropertyValue
Molecular FormulaC₃H₄O₄
Molecular Weight104.06 g/mol
XLogP3-1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Tautomer Count2

This table presents computationally predicted properties of 3-hydroxypyruvic acid.

Molecular Docking and Dynamics Simulations of 3-Hydroxypyruvic Acid-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule, like 3-hydroxypyruvic acid, and a protein. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex.

Molecular docking predicts the preferred orientation of 3-hydroxypyruvic acid when it binds to the active site of an enzyme. For instance, in the context of photorespiration, 3-hydroxypyruvic acid is a substrate for hydroxypyruvate reductase. Docking studies can reveal the specific amino acid residues in the enzyme's active site that form hydrogen bonds, and van der Waals interactions with the hydroxyl and carboxyl groups of 3-hydroxypyruvic acid. The Protein Data Bank (PDB) contains several crystal structures of enzymes in complex with 3-hydroxypyruvate (B1227823) (the conjugate base of 3-hydroxypyruvic acid), such as hydroxypyruvate reductase (e.g., PDB ID: 1J04) and hydroxypyruvate isomerase (e.g., PDB ID: 4MFE). wikipedia.org These structures provide a static snapshot of the binding pose and are crucial starting points for more advanced computational studies.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the 3-hydroxypyruvic acid-enzyme complex over time. MD simulations provide a more realistic representation of the biological system by allowing the atoms of both the ligand and the protein to move. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a measure of the binding affinity. This information is invaluable for understanding the catalytic mechanism of the enzyme and for the rational design of inhibitors.

Table 2: Examples of Enzymes Interacting with 3-Hydroxypyruvate from the Protein Data Bank

PDB IDEnzyme NameOrganism
1J04Hydroxypyruvate ReductaseMethanocaldococcus jannaschii
1NFVSerine-glyoxylate aminotransferaseArabidopsis thaliana
4MFEHydroxypyruvate IsomeraseEscherichia coli

This table lists some examples of enzymes for which crystal structures in complex with 3-hydroxypyruvate are available, providing a basis for molecular docking and dynamics simulations.

In Silico Pathway Modeling and Flux Balance Analysis Incorporating 3-Hydroxypyruvic Acid Metabolism

In silico pathway modeling and flux balance analysis (FBA) are systems-level computational approaches used to study metabolic networks. These methods allow researchers to predict the flow of metabolites (fluxes) through the various biochemical reactions in a cell under different conditions.

3-Hydroxypyruvic acid is a key intermediate in several metabolic pathways, most notably photorespiration in plants. In this pathway, it is produced from serine by the enzyme serine-glyoxylate aminotransferase and is subsequently reduced to glycerate by hydroxypyruvate reductase. nih.gov FBA models of plant metabolism have been instrumental in understanding the role and regulation of the photorespiratory cycle. nih.govfrontiersin.org These models can predict how changes in environmental conditions, such as light intensity or CO2 concentration, affect the flux through the photorespiratory pathway and, consequently, the production and consumption of 3-hydroxypyruvic acid. nih.gov

Table 3: Key Enzymes in 3-Hydroxypyruvic Acid Metabolism

EnzymeEC NumberReactionMetabolic Pathway
Serine-glyoxylate aminotransferase2.6.1.45L-serine + glyoxylate (B1226380) <=> 3-hydroxypyruvate + glycine (B1666218)Photorespiration, Glycine, serine and threonine metabolism
Hydroxypyruvate reductase1.1.1.81D-glycerate + NAD(P)+ <=> 3-hydroxypyruvate + NAD(P)HPhotorespiration, Glyoxylate and dicarboxylate metabolism
Hydroxypyruvate isomerase5.3.1.223-hydroxypyruvate <=> 2-hydroxy-3-oxopropanoateGlyoxylate and dicarboxylate metabolism

This table outlines the primary enzymes involved in the synthesis and conversion of 3-hydroxypyruvic acid in various metabolic pathways.

Future Research Directions

Emerging Analytical Strategies for Enhanced Sensitivity and Specificity of 3-Hydroxypyruvic Acid Detection

The accurate quantification of 3-hydroxypyruvic acid is crucial for understanding its metabolic significance. While current methods provide valuable data, there is a continuous drive to develop more sensitive and specific analytical techniques. Future research in this area is expected to concentrate on:

Advanced Mass Spectrometry (MS) Techniques: The use of high-resolution mass spectrometry, such as quadrupole orbitrap MS, can significantly improve the sensitivity and specificity of detection. nih.gov Developing optimized workflows for these instruments will enable high-throughput quantitative analysis of 3-hydroxypyruvic acid in complex biological samples.

Novel Derivatization Reagents: The development of new derivatization agents tailored for 3-hydroxypyruvic acid can enhance its ionization efficiency and chromatographic separation, leading to lower detection limits and more reliable quantification.

Biosensor Development: The creation of enzyme-based biosensors specific for 3-hydroxypyruvic acid could offer real-time monitoring capabilities, which would be invaluable for dynamic metabolic studies.

Improved Chromatographic Methods: Further advancements in ultra-high-performance liquid chromatography (UHPLC) column chemistries and methodologies will likely lead to faster and more efficient separation of 3-hydroxypyruvic acid from interfering metabolites. nih.gov

Unraveling Novel Enzymatic Activities and Pathways Involving 3-Hydroxypyruvic Acid

3-Hydroxypyruvic acid is a known intermediate in several metabolic pathways, including the metabolism of glycine (B1666218), serine, and threonine. medchemexpress.com However, its full enzymatic and metabolic landscape is likely not yet completely understood. Future investigations will aim to:

Discover New Enzymes: Through techniques like functional genomics and proteomics, researchers can identify and characterize novel enzymes that utilize 3-hydroxypyruvic acid as a substrate or produce it as a product.

Elucidate Regulatory Mechanisms: Understanding how the enzymes involved in 3-hydroxypyruvic acid metabolism are regulated is key to comprehending its role in cellular physiology. This includes studying transcriptional, post-transcriptional, and allosteric regulation.

Computational Pathway Prediction: The use of computational tools, such as the Biochemical Network Integrated Computational Explorer (BNICE), can help predict novel biosynthetic and degradation pathways for 3-hydroxypyruvic acid. nih.gov These in silico predictions can then be experimentally validated.

Investigate Non-canonical Roles: Research may uncover roles for 3-hydroxypyruvic acid beyond its currently known metabolic functions, potentially in signaling or regulatory processes. For instance, it has been shown to destabilize hypoxia-inducible factor (HIF). nih.gov

Advanced Isotope Tracing Techniques for Comprehensive Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes is a powerful tool for dissecting the flow of atoms through metabolic pathways. nih.gov Applying these techniques to 3-hydroxypyruvic acid metabolism will provide a dynamic view of its synthesis and consumption. Future research will likely involve:

¹³C-Labeling Experiments: Tracing the fate of ¹³C-labeled substrates, such as glucose and amino acids, through the metabolic network will allow for precise quantification of the fluxes involving 3-hydroxypyruvic acid. nih.gov

Multi-isotope Tracing: The simultaneous use of different isotopes (e.g., ¹³C, ¹⁵N, ²H) can provide a more comprehensive picture of the interconnectedness of metabolic pathways related to 3-hydroxypyruvic acid. nih.gov

Dynamic Labeling Studies: These experiments, which monitor the rate of isotope incorporation over time, can reveal the kinetics of metabolic reactions and the responsiveness of pathways to various stimuli. northwestern.edu

Computational Modeling of Flux: Sophisticated mathematical models are required to interpret the complex data generated from isotope tracing experiments and to calculate accurate metabolic fluxes. researchgate.net

Interdisciplinary Approaches Integrating Omics Data with 3-Hydroxypyruvic Acid Metabolism

A holistic understanding of 3-hydroxypyruvic acid's role in biology requires the integration of multiple layers of biological information. Future research will increasingly adopt a systems biology approach, combining various "omics" datasets:

Metabolomics: Global metabolomic profiling can reveal correlations between the levels of 3-hydroxypyruvic acid and other metabolites, suggesting potential functional relationships. nih.gov

Genomics and Transcriptomics: By analyzing genomic and transcriptomic data, researchers can identify genetic variations and changes in gene expression that influence 3-hydroxypyruvic acid metabolism.

Proteomics: Quantitative proteomics can provide information on the abundance of enzymes and other proteins involved in the metabolic pathways of 3-hydroxypyruvic acid.

Q & A

Q. What is the role of 3-Hydroxypyruvic Acid Lithium Salt in metabolic pathway studies, and how can its activity be experimentally validated?

this compound serves as a critical intermediate in glycine, serine, and threonine metabolism. To validate its enzymatic activity, researchers can:

  • Assay Design : Use spectrophotometric assays to monitor substrate conversion rates for enzymes like serine-pyruvate aminotransferase or glyoxylate reductase/hydroxypyruvate reductase. Measure NADH/NAD+ cofactor depletion or product formation at 340 nm .
  • Isotopic Labeling : Incorporate ¹³C-labeled substrates to track metabolic flux via NMR or mass spectrometry. This helps confirm its role in pathways like gluconeogenesis or redox balance.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize residual compound with a weak acid (e.g., acetic acid) before disposal, adhering to institutional hazardous waste guidelines .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • pH Optimization : Prepare buffered solutions (pH 6.5–7.5) to minimize hydrolysis. Monitor pH shifts using a calibrated electrode, as acidic conditions may degrade the compound into pyruvate derivatives .

Advanced Research Questions

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve contradictions in lithium ion mobility studies involving this compound?

  • Experimental Design : Conduct variable-temperature ⁷Li NMR to study ion mobility in sulfonated polymer matrices. Compare spin-lattice relaxation times (T₁) across temperatures (−20°C to 50°C) and salt concentrations (0.1–1.0 M).
  • Data Interpretation : Higher T₁ values at lower temperatures indicate restricted ion mobility, resolving discrepancies in absorption kinetics observed in conflicting studies .

Q. What strategies ensure batch-to-batch consistency in experiments using this compound?

  • Quality Control : Request certificates of analysis (CoA) for purity (>98% via HPLC), residual solvents (e.g., <0.1% water via Karl Fischer titration), and lithium content (atomic absorption spectroscopy).
  • Pre-Experiment Calibration : Standardize stock solutions using UV-Vis absorbance at 210 nm (ε ≈ 1500 M⁻¹cm⁻¹) to adjust for minor batch variations .

Q. How can researchers model metabolic disorders like dimethylglycine dehydrogenase deficiency using this compound?

  • In Vitro Models : Treat primary hepatocytes with this compound and measure dimethylglycine accumulation via LC-MS.
  • Genetic Knockdown : Use siRNA to silence dimethylglycine dehydrogenase (DMGDH) in cell lines, then assess rescue effects of the compound on redox imbalance (e.g., glutathione ratio GSH/GSSG) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates, ensuring robustness in EC₅₀ values .

Q. How should researchers document contradictory results in ion mobility studies?

  • Transparency : Report raw NMR spectra, temperature calibration logs, and salt hydration levels.
  • Comparative Tables : Tabulate T₁ values across experimental conditions to highlight variability sources (e.g., buffer ionic strength) .

Experimental Design for Reproducibility

Q. What controls are critical for enzymatic activity assays with this compound?

  • Negative Controls : Omit the enzyme or substrate to confirm no non-specific reactions.
  • Positive Controls : Use commercial pyruvate kinase/lactate dehydrogenase kits to validate assay conditions .

Q. How can researchers optimize solvent systems for solubility challenges?

  • Co-Solvent Screening : Test dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) in buffered solutions. Measure solubility via nephelometry and confirm stability over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.